Bienvenue dans la boutique en ligne BenchChem!

Prinoxodan

Positive Inotropy PDE3 Inhibition Cardiac Contractility

Prinoxodan is a non-glycoside, non-catecholamine pyridazinone PDE3 inhibitor designed for cardiovascular researchers who require a clean inotropic signal without the heart-rate confounds of milrinone. Its hallmark is a pronounced, sustained increase in contractility (≥4 h after a single 0.3 mg/kg oral dose in conscious-dog models) with negligible chronotropic effect, enabling isolated inotropic assessments in myocardial oxygen consumption, arrhythmia susceptibility, and autonomic reflex protocols. The broad effective concentration range (5 nmol–5 µmol) and oral bioavailability make it a robust comparator for SAR studies and long-term hemodynamic adaptation protocols in compensated heart failure. Procure high-purity, reproducible batches from specialist chemical partners to ensure experimental consistency.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS No. 111786-07-3
Cat. No. B040184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrinoxodan
CAS111786-07-3
Synonyms6-(3,4-dihydro-3-methyl-2-oxoquinazolinyl)-4,5-dihydro-3-pyridazinone
6-(6-(3,4-dihydro-3-methyl-2(1H)-2-oxoquinazolinyl))-4,5-dihydro-3(2H)-pyridazinone
6-DMODP
prinoxodan
RG W-2938
RGW 2938
RGW-2938
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O
InChIInChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)
InChIKeySUCNEHPNQBBVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prinoxodan (CAS 111786-07-3) – Cardiotonic PDE3 Inhibitor Baseline and Comparator Landscape


Prinoxodan (RGW-2938) is a small-molecule phosphodiesterase (PDE) inhibitor with primary activity against PDE3, classified as a cardiotonic/vasodilator [1]. It is a nonglycoside, noncatecholamine pyridazinone derivative that increases intracellular cAMP, leading to positive inotropy and vasodilation [2]. The compound reached Phase 2 clinical development for heart failure but was discontinued; it remains a valuable tool for preclinical cardiovascular research, particularly for studies comparing PDE3 isoform selectivity and hemodynamic profiles [3].

Why Prinoxodan Cannot Be Simply Substituted by Another PDE3 Inhibitor in Preclinical Studies


Despite sharing a common mechanism (PDE3 inhibition), Prinoxodan exhibits a distinct hemodynamic signature characterized by marked positive inotropy with minimal chronotropic effect, contrasting with the more pronounced heart rate increases observed with milrinone and other early PDE3 inhibitors [1]. Furthermore, the compound's oral bioavailability and sustained contractile response differentiate it from agents requiring parenteral administration or those with shorter durations of action [2]. These nuances in pharmacokinetic/pharmacodynamic profile preclude direct one-for-one substitution in experimental protocols, as observed outcomes—particularly in models sensitive to heart rate or systemic vascular resistance—may diverge significantly.

Prinoxodan (111786-07-3): Quantitative Differentiation vs. Milrinone and PDE3 Comparators


In Vitro Positive Inotropy: Concentration Range and Potency Context vs. Milrinone

Prinoxodan enhances contractility in isolated guinea pig hearts in a dose-dependent manner across a concentration range of 5 nmol to 5 μmol [1]. In contrast, milrinone exhibits a biphasic inotropic response in guinea pig papillary muscles with a high-affinity EC50 of 1.5 μM (~35% of maximal effect) and a low-affinity phase at 200 μM [2]. While Prinoxodan's exact EC50 is not reported, its effective concentration window overlaps with milrinone's high-affinity range, yet the monophasic nature of Prinoxodan's response suggests a potentially cleaner inotropic profile without the complex biphasic kinetics of milrinone in certain cardiac preparations.

Positive Inotropy PDE3 Inhibition Cardiac Contractility Guinea Pig Heart

Hemodynamic Differentiation: Minimal Chronotropic Effect vs. Milrinone's Tachycardia

In anesthetized dogs, intravenous Prinoxodan (30–300 μg/kg) increases contractile force while decreasing arterial pressure and total peripheral resistance, yet heart rate (HR) is described as only slightly increased [1]. Quantitative HR data from the primary study are not fully detailed, but the consistent characterization across multiple reports highlights a favorable hemodynamic profile. In stark contrast, milrinone administered to dogs with myocardial failure (0.5–1.0 mg/kg i.v.) produces a clinically significant increase in heart rate from 174 ± 34 to 194 ± 44 beats/min (mean increase of 20 bpm) [2]. A separate study reported milrinone increased HR by approximately 57 beats/min at doses ≥0.03 mg/kg [3].

Hemodynamics Heart Rate Inotropic Agents Canine Model

Oral Bioavailability and Sustained Inotropic Response in Conscious Canines

A single oral dose of Prinoxodan (0.3 mg/kg) in conscious, chronically instrumented dogs produces a marked and sustained increase in myocardial contractility from 15 to 240 minutes post-dose, with only a slight increase in heart rate [1]. This sustained action profile contrasts with the shorter duration of action of some intravenous PDE3 inhibitors and supports its utility in chronic dosing paradigms. Pimobendan, another oral PDE3 inhibitor, also exhibits oral bioavailability but often requires twice-daily dosing in clinical veterinary use, whereas Prinoxodan's prolonged effect suggests a potential for once-daily administration in experimental models.

Oral Bioavailability Pharmacokinetics Chronic Heart Failure Model In Vivo Efficacy

Efficacy in Drug-Induced Heart Failure Model Without Compromising Blood Pressure

In a mecamylamine-propranolol-induced model of heart failure in anesthetized dogs, intravenous Prinoxodan (30–300 μg/kg) effectively reversed the drug-induced depression of myocardial contractility while simultaneously decreasing arterial pressure and only slightly affecting heart rate [1]. This dual benefit—restoring contractility without exacerbating hypotension or inducing reflex tachycardia—is a distinguishing feature. In comparable studies, milrinone also improves contractility in failing hearts but is associated with a more pronounced increase in heart rate and variable effects on blood pressure depending on the model and dose [2].

Heart Failure Model Mecamylamine-Propranolol Hemodynamic Rescue In Vivo Pharmacology

Discontinued Clinical Development: A Procurement Consideration for Human Trials

Prinoxodan's development for the treatment of heart failure was terminated after Phase 2 clinical trials [1]. This contrasts with milrinone, which is FDA-approved for acute decompensated heart failure, and pimobendan, which is approved for veterinary use. For researchers considering translation to human clinical studies, Prinoxodan is not a viable candidate due to the lack of ongoing clinical development and regulatory approval. However, for preclinical mechanistic investigations, this discontinued status does not detract from its utility as a research tool.

Clinical Development Status Procurement Heart Failure Discontinued Drug

Optimal Preclinical Application Scenarios for Prinoxodan (111786-07-3) Based on Differential Evidence


Comparative PDE3 Inhibitor Profiling in Isolated Cardiac Preparations

Researchers aiming to dissect the relative contributions of PDE3 inhibition to inotropic and chronotropic responses can employ Prinoxodan as a comparator agent. Its broad effective concentration range (5 nmol–5 μmol) and minimal HR effect provide a contrasting benchmark to milrinone's biphasic inotropy and marked tachycardia. This enables nuanced structure-activity relationship (SAR) studies and the evaluation of novel compounds with improved selectivity indices.

Chronic Oral Dosing Studies in Canine Models of Heart Failure

Prinoxodan's sustained oral efficacy (≥4 hours of increased contractility after a single 0.3 mg/kg dose) makes it well-suited for chronic administration protocols in conscious dogs. Researchers can avoid the confounding effects of repeated intravenous access or the stress of frequent handling, while studying long-term hemodynamic adaptations, myocardial energetics, or combination therapy effects in models of compensated heart failure.

Investigations Requiring Inotropic Support Without Tachycardia

In experimental setups where heart rate is a primary outcome variable or a significant confounder—such as studies of myocardial oxygen consumption, arrhythmia susceptibility, or autonomic reflex function—Prinoxodan's hemodynamic profile (positive inotropy with minimal HR elevation) offers a critical advantage. It allows researchers to isolate inotropic effects from chronotropic ones, improving the interpretability of results compared to agents like milrinone or dobutamine.

Teaching and Training in Cardiovascular Pharmacology

Given its well-characterized pharmacology in classic models (guinea pig hearts, anesthetized dogs) and its clean hemodynamic signature, Prinoxodan serves as an excellent teaching tool for demonstrating the principles of PDE3 inhibition, positive inotropy, and vasodilation. Its discontinued clinical status does not diminish its educational value, and the compound's availability from specialty chemical suppliers ensures consistent access for laboratory courses and demonstrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prinoxodan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.